5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): is a complex organic compound with the molecular formula C26H43N3O9 and a molecular weight of 541.63 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is widely used in scientific research due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly as a precursor for glycosidase inhibitors.
Industry: Employed in the production of specialized chemicals and materials.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of α-glycosidase inhibitor .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of α-Glycosidase inhibitors . These inhibitors can affect the carbohydrate metabolism pathway by preventing the breakdown of complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) involves multiple steps. The starting material is typically a galactofuranose derivative, which undergoes azidation to introduce the azido group at the 5-position. The hydroxyl groups at positions 1, 2, 3, and 6 are then protected using 2,2-dimethylpropanoate groups .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of aldehydes or ketones.
Comparison with Similar Compounds
Similar Compounds
- 5-Azido-5-deoxy-beta-D-glucofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
- 5-Azido-5-deoxy-beta-D-mannofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
Uniqueness
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is unique due to its specific configuration and the presence of the azido group, which makes it particularly useful in click chemistry and proteomics research .
Properties
IUPAC Name |
[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYKJIAGQRDOG-ICUGJSFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.